molecular formula C8H18O B196115 1-(1,1-Dimethylethoxy)-2-methylpropane CAS No. 33021-02-2

1-(1,1-Dimethylethoxy)-2-methylpropane

Cat. No.: B196115
CAS No.: 33021-02-2
M. Wt: 130.23 g/mol
InChI Key: UPOMCDPCTBJJDA-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethoxy)-2-methylpropane is an organic compound with the molecular formula C7H16O It is a derivative of propane, where one of the hydrogen atoms is replaced by a 1,1-dimethylethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,1-Dimethylethoxy)-2-methylpropane can be synthesized through several methods. One common approach involves the reaction of 2-methylpropane with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the ether bond between the tert-butyl group and the propane backbone .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dimethylethoxy)-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,1-Dimethylethoxy)-2-methylpropane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Dimethylethoxy)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(2)6-9-8(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMCDPCTBJJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186667
Record name Isopropyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33021-02-2
Record name 1-(1,1-Dimethylethoxy)-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33021-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl tert-butyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,1-dimethylethoxy)-2-methylpropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL TERT-BUTYL ETHER
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Synthesis routes and methods

Procedure details

In the etherification stage, isobutene is reacted with alcohols, preferably with isobutanol, over an acidic catalyst, preferably over an acidic ion exchanger, to give ethers preferably isobutyl tert-butyl ether. According to one embodiment of the invention, the reaction is carried out in a three-stage reactor cascade, in which the reaction mixture flows through flooded fixed-bed catalysts from top to bottom. In the first reactor the inlet temperature is 0 to 60° C., preferably 10 to 50° C.; the outlet temperature is between 25 and 85° C., preferably between 35 and 75° C., and the pressure is 2 to 50 bar, preferably 3 to 20 bar. At a ratio of isobutanol to isobutene of from 0.8 to 2.0, preferably 1.0 to 1.5, the conversion is between 70 and 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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